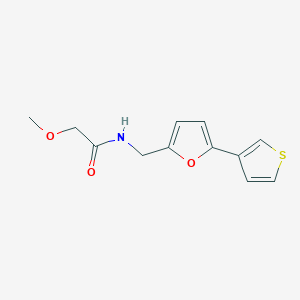

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in multiple fields, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a thiophene derivative, followed by the introduction of the methoxy and acetamide groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and solvents to withstand the rigorous conditions of large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form sulfoxides and other oxygenated derivatives.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups onto the aromatic rings.

Applications De Recherche Scientifique

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mécanisme D'action

The mechanism of action of 2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity. The pathways involved may include signal transduction and gene expression regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

- 2-methoxy-N-((5-(thiophen-3-yl)benzofuran-2-yl)methyl)acetamide

- 2-methoxy-N-((5-(thiophen-3-yl)pyran-2-yl)methyl)acetamide

Uniqueness

Compared to similar compounds, 2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide stands out due to its specific arrangement of the furan and thiophene rings. This unique structure contributes to its distinct chemical reactivity and biological activity. The presence of both methoxy and acetamide groups further enhances its versatility in various applications.

Activité Biologique

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide, a compound featuring a methoxy group, thiophene, and furan moieties, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its antimicrobial properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H17NO3S, with a molecular weight of 327.39 g/mol. The compound is characterized by its unique structural components which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H17NO3S |

| Molecular Weight | 327.39 g/mol |

| CAS Number | 2034439-63-7 |

| Purity | 98% |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant antibacterial effects against various pathogens.

- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 0.22 to 0.25μg/mL against tested bacterial strains. This indicates a strong potency compared to standard antibiotics like Ciprofloxacin .

- Biofilm Inhibition: The compound showed considerable efficacy in inhibiting biofilm formation, particularly against Staphylococcus aureus and Staphylococcus epidermidis. The percentage reduction in biofilm formation was significantly higher than that observed with Ciprofloxacin .

The mechanism underlying the antimicrobial activity of this compound involves multiple pathways:

- DNA Gyrase and DHFR Inhibition: The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64μM for DNA gyrase and 0.52 to 2.67μM for DHFR inhibition .

Cytotoxicity and Hemolytic Activity

In terms of safety profile, the compound demonstrated low hemolytic activity (% lysis range from 3.23 to 15.22%)comparedtoTritonX−100,indicatingafavorablesafetyprofilewithnoncytotoxicityatconcentrationsabove60 , \mu M$$ .

Case Studies

- Study on Antimicrobial Efficacy: A study evaluated the antimicrobial efficacy of various derivatives including this compound. Results indicated that it not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control groups .

- Synergistic Effects: The compound displayed synergistic effects when combined with other antibiotics like Ketoconazole and Ciprofloxacin, further enhancing its antimicrobial efficacy and reducing the MICs of these drugs .

Propriétés

IUPAC Name |

2-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-15-7-12(14)13-6-10-2-3-11(16-10)9-4-5-17-8-9/h2-5,8H,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCGVLVBFAOUAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=CC=C(O1)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.